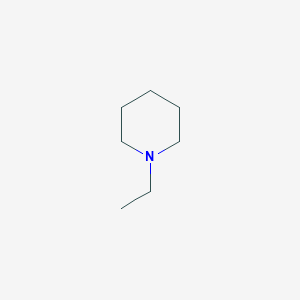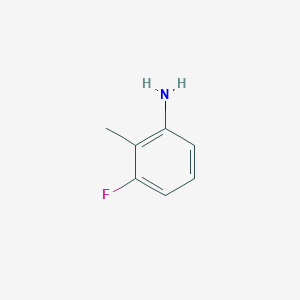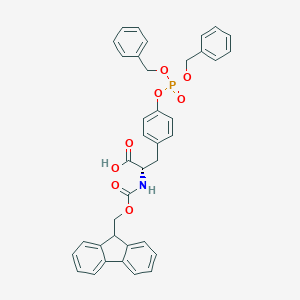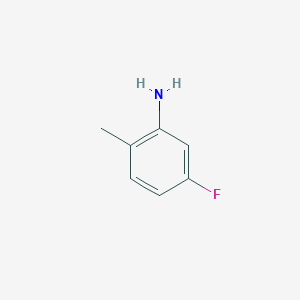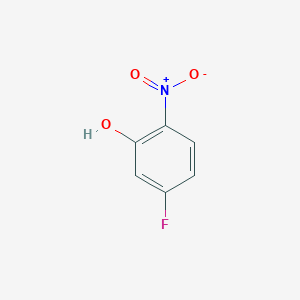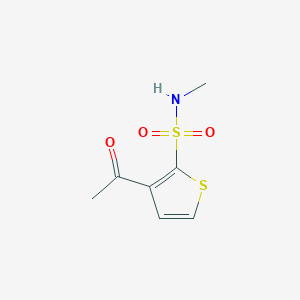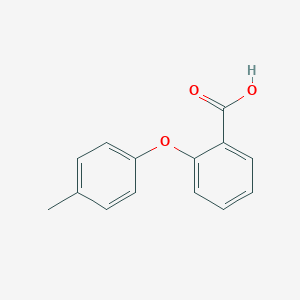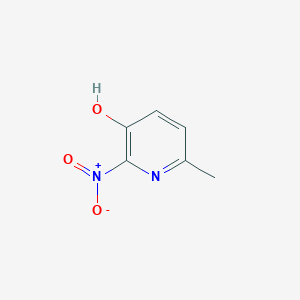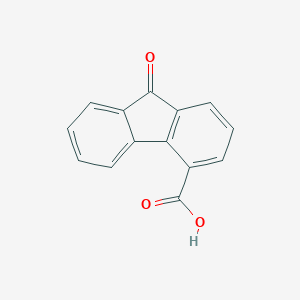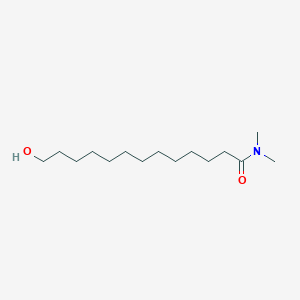
Tradecamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tradecamide is a synthetic peptide that is widely used in scientific research applications due to its mechanism of action and biochemical and physiological effects. It is a derivative of the natural peptide, gramicidin S, and is produced through a complex synthesis method that involves several steps.
Mécanisme D'action
Tradecamide works by binding to the hydrophobic region of the ion channel and disrupting its function. This leads to a decrease in ion flux across the membrane and a subsequent disruption of cellular processes that depend on ion gradients. The exact mechanism of action is still being studied, but it is believed to involve changes in the conformation and stability of the ion channel.
Effets Biochimiques Et Physiologiques
Tradecamide has been shown to have a variety of biochemical and physiological effects in different experimental systems. It has been shown to inhibit the growth of bacteria and fungi, and to induce apoptosis in cancer cells. It has also been shown to modulate the activity of certain enzymes and to affect the release of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tradecamide in lab experiments is its specificity for ion channels. It has a high affinity for certain types of ion channels, which allows for precise modulation of their activity. However, one limitation is that it can be difficult to obtain high yields of pure peptide due to the complexity of the synthesis process.
Orientations Futures
There are many potential future directions for research on Tradecamide. One area of interest is the development of new synthesis methods that can produce higher yields of pure peptide. Another area of interest is the use of Tradecamide as a tool for studying the structure and function of ion channels in different experimental systems. Finally, there is potential for the development of new drugs based on the structure and mechanism of action of Tradecamide.
Méthodes De Synthèse
The synthesis of Tradecamide involves the use of solid-phase peptide synthesis (SPPS) and other chemical reactions. The process begins with the activation of the carboxyl group of the amino acid using a coupling reagent. The activated amino acid is then added to the growing peptide chain, which is attached to a solid support. The process is repeated until the desired peptide sequence is obtained. The peptide is then cleaved from the solid support and purified using various chromatographic techniques.
Applications De Recherche Scientifique
Tradecamide is commonly used in scientific research as a model system for studying ion channels and membrane proteins. It has been shown to bind to and block the activity of the bacterial ion channel, gramicidin A, which is similar in structure to mammalian ion channels. This makes it a useful tool for studying the mechanisms of ion channel function and regulation.
Propriétés
Numéro CAS |
132787-19-0 |
|---|---|
Nom du produit |
Tradecamide |
Formule moléculaire |
C15H31NO2 |
Poids moléculaire |
257.41 g/mol |
Nom IUPAC |
13-hydroxy-N,N-dimethyltridecanamide |
InChI |
InChI=1S/C15H31NO2/c1-16(2)15(18)13-11-9-7-5-3-4-6-8-10-12-14-17/h17H,3-14H2,1-2H3 |
Clé InChI |
YWPSCECSGOKQRM-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CCCCCCCCCCCCO |
SMILES canonique |
CN(C)C(=O)CCCCCCCCCCCCO |
Autres numéros CAS |
132787-19-0 |
Synonymes |
Tradecamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



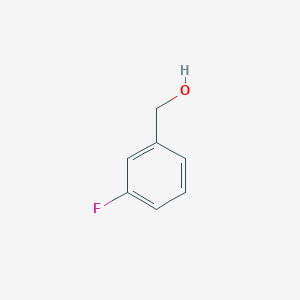
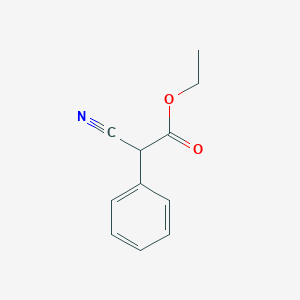
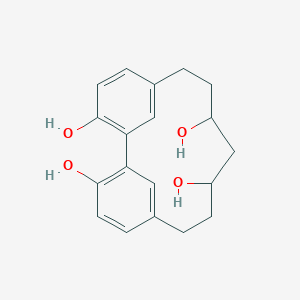
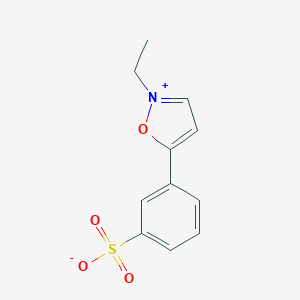
![2-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B146949.png)
